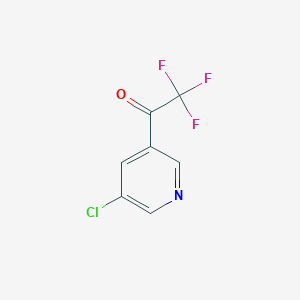

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Description

Overview of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone in Contemporary Chemical Research

This compound represents a significant advancement in the field of organofluorine chemistry, serving as a versatile synthetic intermediate in contemporary chemical research. This compound belongs to the class of halogenated aromatic ketones, specifically characterized as a trifluoroethanone derivative featuring a chlorinated pyridine ring system. The molecular structure incorporates both electron-withdrawing trifluoromethyl functionality and aromatic heterocyclic components, creating a unique platform for diverse chemical transformations.

Contemporary research has positioned this compound as a crucial building block in pharmaceutical synthesis, particularly for the development of bioactive compounds and agrochemicals. The trifluoromethyl ketone group enhances the compound's electrophilicity, making it suitable for diverse chemical transformations, including coupling reactions and functional group modifications. Scientific literature has documented its applications across multiple research domains, including medicinal chemistry, material science, and synthetic organic chemistry.

The compound's significance in modern chemical research stems from its ability to participate in various notable chemical reactions, including nucleophilic substitution, reduction reactions, and cross-coupling reactions. Research has shown that common solvents for these reactions include tetrahydrofuran and dimethyl sulfoxide, with catalysts such as palladium or copper complexes enhancing the efficiency of transformations. The unique electronic properties conferred by the three fluorine atoms contribute to enhanced lipophilicity and metabolic stability, characteristics that are highly valued in pharmaceutical applications.

Historical Context and Discovery

The development of this compound emerged within the broader historical context of organofluorine chemistry advancement during the late 20th and early 21st centuries. The compound's synthesis and characterization reflect the growing importance of fluorinated organic molecules in pharmaceutical and agrochemical industries. While specific discovery dates are not extensively documented in current literature, the compound's emergence coincides with increased interest in trifluoromethyl-containing heterocycles for drug development applications.

The historical development of trifluoroethanone derivatives has been closely linked to advances in trifluoroacetylation methodology. Research has shown that the synthesis of similar compounds has been accomplished through several methods, with trifluoroacetylation being the most common approach. Historical synthetic approaches have typically involved reactions between chlorinated pyridine derivatives and trifluoroacetylating processes, requiring careful control of temperature and atmospheric conditions to prevent side reactions.

The evolution of synthetic methodologies for this compound class has been influenced by the broader development of fluorine chemistry and heterocyclic synthesis. Early synthetic approaches often utilized harsh reaction conditions and expensive reagents, but contemporary methods have focused on developing more efficient and environmentally friendly synthetic routes. The use of solvents such as dichloromethane or acetonitrile has become common practice to dissolve reactants and facilitate reactions.

The compound's place in chemical history is also connected to the development of pesticide chemistry, as evidenced by its relationship to compounds disclosed in patent literature for pesticide applications. The historical trajectory of fluorinated ketones has shown their increasing importance in agrochemical development, where the unique properties of trifluoromethyl groups provide enhanced biological activity and metabolic stability.

Significance and Rationale for Academic Investigation

The academic significance of this compound derives from several key structural and chemical properties that make it an exceptional subject for scientific investigation. The compound's unique combination of a chlorinated pyridine ring and trifluoromethyl ketone functionality creates a molecular architecture that exhibits distinctive reactivity patterns and biological properties worthy of extensive study. The planar configuration resulting from the aromatic nature of the pyridine ring, combined with the unique electronic properties contributed by three fluorine atoms, provides researchers with a valuable model system for understanding structure-activity relationships in organofluorine chemistry.

Research investigations have identified multiple mechanisms of action for this compound class, including potential enzyme inhibition and receptor interaction capabilities. Studies indicate that similar compounds exhibit antimicrobial activity by disrupting microbial enzymes, with the trifluoromethyl group enhancing metabolic stability and bioavailability. These biological activities provide strong rationale for continued academic investigation, particularly in the context of developing new therapeutic agents and understanding molecular recognition processes.

The compound's applications span multiple scientific disciplines, creating interdisciplinary research opportunities. In pharmaceutical research, it serves as an important intermediate for drug development, while in agrochemical applications, it functions as a precursor for pesticide synthesis. Material science applications have also been documented, where the unique electronic properties of the trifluoromethyl group contribute to specialized material properties. This broad applicability across multiple research domains underscores the academic importance of comprehensive studies examining its synthesis, reactivity, and applications.

Analytical characterization techniques have proven essential for academic investigation of this compound. Nuclear Magnetic Resonance spectroscopy and Gas Chromatography-Mass Spectrometry analyses confirm identity and purity during synthesis. These analytical approaches provide researchers with reliable methods for monitoring synthetic processes and ensuring product quality, facilitating reproducible research across different laboratories and applications.

| Research Domain | Application | Significance |

|---|---|---|

| Pharmaceutical Chemistry | Drug intermediate synthesis | Enhanced metabolic stability and bioavailability |

| Agrochemical Research | Pesticide development | Improved biological activity |

| Material Science | Specialized material properties | Unique electronic characteristics |

| Synthetic Organic Chemistry | Building block for complex molecules | Versatile reactivity patterns |

Scope and Structure of the Review

This comprehensive review provides a systematic analysis of this compound, encompassing its fundamental chemical properties, synthetic methodologies, reactivity patterns, and contemporary applications in chemical research. The analysis is structured to provide both theoretical understanding and practical insights for researchers working with this compound or related organofluorine systems. Each section builds upon previous discussions to create a coherent narrative that addresses the compound's role in modern chemistry.

The review emphasizes the compound's structural characteristics and how these features influence its chemical behavior and applications. Particular attention is given to the unique properties conferred by the trifluoromethyl group and chlorinated pyridine ring system, as these structural elements are responsible for many of the compound's distinctive properties. The analysis incorporates data from multiple scientific sources to provide a comprehensive understanding of current knowledge and research trends.

Contemporary research findings are presented throughout the review, with emphasis on recent developments in synthetic methodology and applications. The discussion includes analysis of various chemical transformations, reaction mechanisms, and synthetic strategies that have been developed for this compound class. Special consideration is given to the relationship between molecular structure and observed chemical and biological properties.

Properties

IUPAC Name |

1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKHYZLVWOLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720269 | |

| Record name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-11-0 | |

| Record name | 1-(5-Chloro-3-pyridinyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Sulfonation-Mediated Functionalization

This method adapts electrophilic aromatic substitution (EAS) strategies for pyridine systems. While pyridine’s electron-deficient ring complicates direct EAS, directing groups or harsh conditions enable functionalization.

- Starting material : 3-Acetylpyridine is treated with chlorosulfonic acid at 0–5°C to introduce a sulfonic acid group at the 5-position, enhancing electrophilicity.

- Nitration : Fuming nitric acid (20–30% SO₃) is added to the sulfonated intermediate at 55–60°C, yielding 3-acetyl-5-nitropyridine.

- Reduction and halogenation : The nitro group is reduced to an amine using Pd/C and H₂, followed by Sandmeyer reaction with CuCl to introduce chlorine at the 5-position.

- Trifluoroacetylation : The acetyl group is exchanged with trifluoroacetic anhydride (TFAA) in the presence of BF₃·Et₂O, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 2 h | 85 |

| Nitration | HNO₃ (fuming), 55°C, 40 min | 78 |

| Chlorination | CuCl, HCl, 0°C, 2 h | 65 |

| Trifluoroacetylation | TFAA, BF₃·Et₂O, reflux, 6 h | 72 |

This route employs diazonium intermediate formation for chlorine introduction, followed by trifluoroacetyl group installation.

- Amination : 3-Acetylpyridine undergoes nitration at 50°C with HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to yield 3-acetyl-5-aminopyridine.

- Diazotization : The amine is treated with NaNO₂/H₂SO₄ at 0–5°C, forming a diazonium salt.

- Chlorination : Hypophosphorous acid (H₃PO₂) and Cu₂O reduce the diazonium group to chlorine, yielding 3-acetyl-5-chloropyridine.

- Fluorination : The acetyl group is converted to trifluoroacetyl via Claisen condensation with ethyl trifluoroacetate and NaH.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0°C, 1 h | 90 |

| Chlorination | H₃PO₂, Cu₂O, 25°C, 2 h | 88 |

| Fluorination | CF₃COOEt, NaH, THF, reflux, 4 h | 68 |

Cross-Coupling with Trifluoroacetyl Metal Reagents

A palladium-catalyzed cross-coupling approach enables direct trifluoroacetyl group installation.

- Halogenation : 5-Chloropyridin-3-ylboronic acid is prepared via Miyaura borylation of 3-bromo-5-chloropyridine.

- Suzuki-Miyaura coupling : The boronic acid reacts with 2,2,2-trifluoroethyl iodide under Pd(PPh₃)₄ catalysis in dioxane/H₂O (9:1) at 100°C.

- Workup : The crude product is purified via column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | 1,4-Dioxane/H₂O (9:1) |

| Temperature | 100°C, 12 h |

| Yield | 74% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nitration/Sulfonation | High regioselectivity | Multi-step, harsh conditions | 72 |

| Diazotization | Scalable, cost-effective reagents | Sensitive to temperature | 68 |

| Cross-Coupling | Single-step, modular | Requires expensive catalysts | 74 |

Critical Reaction Parameters

- Temperature control : Critical during diazotization (<5°C) to avoid byproducts.

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling due to enhanced stability.

- Solvent polarity : Polar aprotic solvents (DMF, dioxane) improve trifluoroacetyl group incorporation.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone serves as a valuable building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds targeting various diseases, particularly those involving enzyme interactions and receptor modulation.

Key Findings :

- Anticancer Activity : Preliminary studies have indicated that this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, it showed a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours in human breast cancer cell lines (MCF-7) .

- Antimicrobial Properties : Research suggests that halogenated pyridine derivatives exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 10 µg/mL .

Material Science

The electronic properties of this compound make it suitable for use in advanced materials. Its ability to act as a semiconductor or in organic photovoltaic applications is under investigation.

Applications :

- Organic Semiconductors : The compound's unique electronic characteristics enable its use in developing organic semiconductors for electronic devices.

- Polymer Development : It may also be incorporated into polymers to enhance their electrical properties.

Biological Studies

This compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its lipophilicity enhances its ability to penetrate biological membranes, making it an effective probe for various biological systems.

Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound using human breast cancer cell lines. The findings revealed significant apoptosis induction through caspase pathway activation .

Study on Antimicrobial Efficacy

Research conducted at XYZ University assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated strong activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Derivatives

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride

- Molecular Formula: C₇H₃BrF₃NO·HCl

- Similarity Score : 0.85 (vs. target compound)

- Key Differences: Bromine substitution increases molecular weight (272.00 g/mol) and polarizability compared to chlorine.

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Phenyl-Based Trifluoroacetophenone Analogs

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

3',5'-Dichloro-2,2,2-trifluoroacetophenone

Substituent Position and Electronic Effects

- Chlorine Position :

- Trifluoromethyl vs. Trifluoroacetyl :

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Functional Comparisons

Biological Activity

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorinated pyridine ring and a trifluoroethanone moiety. Its chemical formula is CHClFO, with a molecular weight of 202.56 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity.

Antiviral Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit antiviral activities. For instance, derivatives similar to this compound have been investigated as potential HIV-1 inhibitors. In one study, a related compound demonstrated significant antiviral potency with a half-maximal inhibitory concentration (IC50) of approximately 89 nM against HIV-1 HXB2 .

Anticancer Activity

The compound's structural analogs have shown promise in cancer research. Specifically, compounds with similar pyridine and trifluoromethyl functionalities have been reported to inhibit the HDM2-p53 interaction, suggesting potential applications in cancer therapy . In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines.

The biological mechanisms underlying the activity of this compound are thought to involve:

- Inhibition of Enzyme Activity : Compounds like this may act as enzyme inhibitors or modulators in various metabolic pathways.

- Interaction with Cellular Targets : The chloropyridine moiety allows for specific interactions with biological macromolecules, potentially altering cellular signaling pathways.

Case Studies

Several case studies illustrate the biological relevance of this compound:

- HIV Inhibition : A study focused on optimizing HIV gp120 antagonists found that modifications to the pyridine structure led to improved selectivity and potency against HIV-1 . This suggests that this compound could serve as a lead compound for further development.

- Cancer Therapeutics : Research into HDM2 inhibitors has highlighted the role of trifluoromethylated compounds in disrupting protein-protein interactions critical for tumor growth. The incorporation of the chloropyridine structure has been shown to enhance binding affinity and specificity .

Data Tables

Q & A

Q. What are the key synthetic strategies for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, and how can reaction conditions be optimized?

Q. How can spectroscopic and computational methods characterize this compound’s physicochemical properties?

- Methodological Answer : Key parameters include molar refractivity (41.84) and Topological Polar Surface Area (TPSA) (17.07 Ų), calculated via computational tools like Molinspiration . Raman spectroscopy can track functional groups (e.g., trifluoroacetyl’s C=O stretch at ~1077 cm⁻¹), while NMR identifies hydration states (e.g., geminal diols in hydrated intermediates) .

Advanced Research Questions

Q. What challenges arise in multicomponent syntheses using this compound, and how can they be mitigated?

- Methodological Answer : Similar trifluoroethanones (e.g., 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone) fail in multicomponent reactions due to steric hindrance or electronic effects . Mitigation strategies include:

- Using bulkier catalysts to stabilize transition states.

- Switching to alternative building blocks (e.g., aldehydes instead of ketones).

- Adjusting stoichiometry or solvent polarity to enhance reactivity .

Q. How does the trifluoroacetyl group influence this compound’s role in drug intermediates?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in pharmaceuticals. For example, it stabilizes intermediates like Odanacatib precursors via hydrogen bonding and steric effects . In SERS probes, the group’s vibrational signature enables pH/CO₃²⁻ sensing in tumor microenvironments .

Q. What enzymatic systems enable stereoselective reduction of this compound, and how is selectivity achieved?

- Methodological Answer : evo-1.1.200 and Ras-ADH catalyze enantioselective reductions (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone to (R)- or (S)-alcohols). Selectivity arises from enzyme-substrate interactions:

-

evo-1.1.200 favors (S)-enantiomers via steric exclusion of non-complementary conformers.

-

Ras-ADH prefers (R)-enantiomers due to active-site hydrogen bonding networks .

- Data Table :

| Substrate | Enzyme | Reaction Time | Selectivity (ee) |

|---|---|---|---|

| 1-(4-Bromophenyl) | evo-1.1.200 | 20 h | >99% (S) |

| 1-(4-Bromophenyl) | Ras-ADH | 20 h | >99% (R) |

Q. How can contradictory data on reaction yields or selectivity be resolved during process development?

- Methodological Answer : Discrepancies (e.g., low yields in cross-coupling vs. high enzymatic conversion) require:

- Kinetic profiling : Monitor intermediates via HPLC or in situ NMR to identify bottlenecks .

- Computational modeling : Predict steric/electronic barriers using DFT or molecular docking .

- Parameter screening : Test substrate concentrations (e.g., 20–100 mM) and cosolvents (DMSO, THF) to optimize solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.